Se-(p-nitrobenzyl)-6-seleno-inosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Se-(p-nitrobenzyl)-6-seleno-inosine is a selenium-containing inosine derivative. This compound is notable for its potential activities similar to S-(p-nitrobenzyl)-6-thioinosine, an inhibitor of adenosine equilibrative transporters . The presence of selenium in its structure makes it a unique compound with distinct biochemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Se-(p-nitrobenzyl)-6-seleno-inosine involves several steps. One of the key starting materials is p-nitrobenzyl cyanide, which can be prepared by the nitration of benzyl cyanide using a mixture of concentrated nitric and sulfuric acids . The p-nitrobenzyl cyanide is then subjected to further reactions to introduce the selenium atom and form the desired inosine derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, ensuring the purity of starting materials, and implementing efficient purification techniques to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Se-(p-nitrobenzyl)-6-seleno-inosine can undergo various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxide or selenone derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the selenium atom can yield selenoxide, while reduction of the nitro group can produce an amino derivative.
Wissenschaftliche Forschungsanwendungen
Se-(p-nitrobenzyl)-6-seleno-inosine has several scientific research applications:
Chemistry: It is used as a model compound to study selenium chemistry and its reactivity.
Biology: The compound’s potential inhibitory effects on adenosine transporters make it a subject of interest in biological studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting adenosine-related pathways.
Industry: The compound’s unique properties may find applications in the development of new materials or catalysts.
Wirkmechanismus
The mechanism of action of Se-(p-nitrobenzyl)-6-seleno-inosine involves its interaction with adenosine equilibrative transporters. By inhibiting these transporters, the compound can modulate the levels of adenosine in cells, affecting various physiological processes . The selenium atom in the compound may also contribute to its biological activity by participating in redox reactions and influencing cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
S-(p-nitrobenzyl)-6-thioinosine: This compound is similar in structure but contains sulfur instead of selenium. It also inhibits adenosine transporters.
6-selenoinosine: Another selenium-containing inosine derivative with different substituents.
p-nitrobenzyl inosine: Lacks the selenium atom but shares the p-nitrobenzyl group.
Uniqueness
Se-(p-nitrobenzyl)-6-seleno-inosine is unique due to the presence of selenium, which imparts distinct chemical and biological properties. The selenium atom can engage in redox chemistry, making the compound potentially useful in various applications that require oxidative or reductive transformations.
Eigenschaften
Molekularformel |
C17H17N5O6Se |
---|---|
Molekulargewicht |
466.3 g/mol |
IUPAC-Name |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[(4-nitrophenyl)methylselanyl]purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C17H17N5O6Se/c23-5-11-13(24)14(25)17(28-11)21-8-20-12-15(21)18-7-19-16(12)29-6-9-1-3-10(4-2-9)22(26)27/h1-4,7-8,11,13-14,17,23-25H,5-6H2/t11-,13-,14-,17-/m1/s1 |
InChI-Schlüssel |
XCNANXPIYMOXKW-LSCFUAHRSA-N |
Isomerische SMILES |
C1=CC(=CC=C1C[Se]C2=NC=NC3=C2N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=CC=C1C[Se]C2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.